molecular formula C7H10ClN5 B1455652 N'-(2-chloropyrimidin-4-yl)-N,N-dimethylhydrazonoformamide CAS No. 1306753-71-8

N'-(2-chloropyrimidin-4-yl)-N,N-dimethylhydrazonoformamide

Cat. No.: B1455652
CAS No.: 1306753-71-8
M. Wt: 199.64 g/mol
InChI Key: MZXKESQOAAYSSF-BJMVGYQFSA-N
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Description

N’-(2-chloropyrimidin-4-yl)-N,N-dimethylhydrazonoformamide is an organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloropyrimidin-4-yl)-N,N-dimethylhydrazonoformamide typically involves the reaction of 2-chloropyrimidine with N,N-dimethylhydrazonoformamide under specific conditions. One common method includes the use of a mixture of water and methanol as solvents, with the reaction carried out at temperatures ranging from 25 to 30°C for 24 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloropyrimidin-4-yl)-N,N-dimethylhydrazonoformamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The hydrazonoformamide group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents like ethanol or dimethylformamide.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation or reduction reactions can modify the hydrazonoformamide group.

Scientific Research Applications

N’-(2-chloropyrimidin-4-yl)-N,N-dimethylhydrazonoformamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-chloropyrimidin-4-yl)-N,N-dimethylhydrazonoformamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
  • N-(6-(4-bromo-2-chlorophenyl)-5-cyano-2-hydroxypyrimidin-4-yl)-N’-(2-chloropyrimidin-4-yl)formamidine

Uniqueness

N’-(2-chloropyrimidin-4-yl)-N,N-dimethylhydrazonoformamide is unique due to its specific combination of a chloropyrimidine ring and a hydrazonoformamide group.

Properties

IUPAC Name

N'-[(2-chloropyrimidin-4-yl)amino]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN5/c1-13(2)5-10-12-6-3-4-9-7(8)11-6/h3-5H,1-2H3,(H,9,11,12)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXKESQOAAYSSF-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NNC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/NC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-(2-chloropyrimidin-4-yl)-N,N-dimethylhydrazonoformamide
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N'-(2-chloropyrimidin-4-yl)-N,N-dimethylhydrazonoformamide
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Reactant of Route 6
N'-(2-chloropyrimidin-4-yl)-N,N-dimethylhydrazonoformamide

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